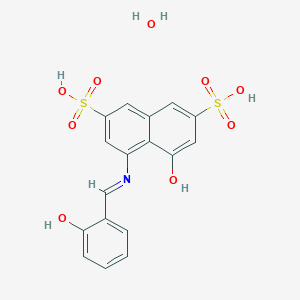
2-(4-Pentylphenyl)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Pentylphenyl)-2-propanol, also known as 4-pentylphenol, is a naturally occurring chemical compound found in various plants, including citrus fruits, apples, and grapes. It is a phenolic compound with the molecular formula C11H16O. 4-pentylphenol is used in the synthesis of pharmaceuticals, as a flavoring agent, and as a fragrance in cosmetics. It is also used in the production of polymers, resins, and other materials. In addition, it has been studied for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Wirkmechanismus
The mechanism of action of 2-(4-Pentylphenyl)-2-propanolol has not been fully elucidated. However, it is believed to act by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, as well as the activation of NF-κB. In addition, 2-(4-Pentylphenyl)-2-propanolol has been shown to possess antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases.
Biochemical and Physiological Effects
2-(4-Pentylphenyl)-2-propanolol has been shown to have anti-inflammatory, antioxidant, and anti-proliferative effects. In vitro studies have demonstrated that 2-(4-Pentylphenyl)-2-propanolol can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, as well as the activation of NF-κB. In addition, 2-(4-Pentylphenyl)-2-propanolol has been shown to possess antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-Pentylphenyl)-2-propanolol in laboratory experiments include its low cost and availability, as well as its low toxicity and lack of mutagenic or carcinogenic effects. Furthermore, 2-(4-Pentylphenyl)-2-propanolol has been demonstrated to possess anti-inflammatory, antioxidant, and anti-proliferative effects, making it a useful tool in the study of these processes. However, the exact mechanism of action of 2-(4-Pentylphenyl)-2-propanolol is still not fully understood, and further research is needed to elucidate its effects.
Zukünftige Richtungen
Future research should focus on further elucidating the mechanism of action of 2-(4-Pentylphenyl)-2-propanolol and its potential therapeutic effects. In addition, further studies should be conducted to investigate the potential synergistic effects of 2-(4-Pentylphenyl)-2-propanolol with other compounds, such as vitamins and other natural products. Furthermore, the potential applications of 2-(4-Pentylphenyl)-2-propanolol in the treatment of various diseases, such as cancer and inflammation, should be explored. Finally, further research should be conducted to evaluate the safety and efficacy of 2-(4-Pentylphenyl)-2-propanolol in humans.
Synthesemethoden
2-(4-Pentylphenyl)-2-propanolol can be synthesized by the reaction of 4-pentanal with paraformaldehyde in the presence of a base catalyst, such as sodium hydroxide. The reaction proceeds through the formation of a hemiacetal intermediate, which is then hydrolyzed to form the final product. The reaction is typically conducted at temperatures between 60-90°C and can be completed in a few hours.
Wissenschaftliche Forschungsanwendungen
2-(4-Pentylphenyl)-2-propanolol has been studied for its potential therapeutic properties, including anti-inflammatory and antioxidant activities. It has been shown to inhibit the production of the pro-inflammatory cytokines TNF-α and IL-1β, as well as the activation of NF-κB, a transcription factor involved in the regulation of inflammatory responses. In addition, 2-(4-Pentylphenyl)-2-propanolol has been shown to possess antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases.
Eigenschaften
IUPAC Name |
2-(4-pentylphenyl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-4-5-6-7-12-8-10-13(11-9-12)14(2,3)15/h8-11,15H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCTYYOHDHEVTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,2'-[(1,1,2,2-Tetrafluoro-1,2-ethanediyl)bis(4,1-phenyleneoxy)]bis-ethanol](/img/structure/B6299697.png)


![8-Iodo-6H-imidazo[1,2-c]pyrimidin-5-one](/img/structure/B6299703.png)

![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2-methyl-1,3-dioxolane](/img/structure/B6299724.png)


![3-[(Dichlorofluoromethylthio)(trifluoromethyl)amino]benzoyl fluoride](/img/structure/B6299738.png)
